tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate

Leaving group kinetics Nucleophilic substitution Synthetic building block selection

Scaffold-specific building block addressing the supply gap for eight-membered 1,5-diazocane cores. Eliminates de novo construction for medicinal chemistry programs targeting unique 3D pharmacophores. - Unique 1,5-diazocane ring provides spatial exit vectors inaccessible to piperazine or 1,4-diazepane alternatives. - Primary alkyl bromide enables rapid Pd-catalyzed cross-coupling (Suzuki, Sonogashira) under milder conditions than the chloro congener. - Pre-functionalized entry point for PROTAC designs and ADC linkers requiring diaza-core rigidity.

Molecular Formula C16H29BrN2O3
Molecular Weight 377.32 g/mol
Cat. No. B13241454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate
Molecular FormulaC16H29BrN2O3
Molecular Weight377.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCCCBr
InChIInChI=1S/C16H29BrN2O3/c1-16(2,3)22-15(21)19-12-6-10-18(11-7-13-19)14(20)8-4-5-9-17/h4-13H2,1-3H3
InChIKeyDRVHCLZCBXSPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate: Key Properties


tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate (CAS 2060043-13-0) is a brominated carbamate derivative featuring an eight-membered 1,5-diazocane ring bearing a Boc protecting group and a 5‑bromopentanoyl side chain . With a molecular formula of C₁₆H₂₉BrN₂O₃ and a molecular weight of 377.32 g·mol⁻¹, it is supplied as a high‑purity synthetic intermediate primarily intended for medicinal chemistry and organic synthesis applications . The compound combines a conformationally restricted diazocane scaffold with a primary alkyl bromide, positioning it as a versatile, orthogonal handle for downstream functionalization [1].

Reactive primary alkyl bromide handle – enables nucleophilic substitution and cross-coupling diversification
Boc‑protected 1,5‑diazocane scaffold – provides orthogonal deprotection and conformational restriction
Eight‑membered diazocane core – offers distinct spatial vector presentation vs. six‑/seven‑membered rings

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate: Irreplaceability


Despite superficial similarity to the chloro‑pentanoyl congener or to simpler non‑brominated 1,5‑diazocane scaffolds, tert‑butyl 5‑(5‑bromopentanoyl)‑1,5‑diazocane‑1‑carboxylate occupies a distinct chemical space that renders generic interchange unfeasible. The 1,5‑diazocane ring system confers conformational properties that are fundamentally different from those of the smaller 1,4‑diazepane or piperazine rings commonly encountered in building‑block libraries [1], while the terminal C–Br bond provides a leaving‑group reactivity that is not replicated by the corresponding C–Cl analogue [2]. Because the bromine atom is the primary site for subsequent cross‑coupling, alkylation, or conjugation, any replacement that alters the halogen identity or removes it entirely would fundamentally change the compound’s reactivity profile and the synthetic routes in which it can be deployed [2].

Primary alkyl bromide (C–Br)
Chloride analogue (C–Cl) shows ~10–100× lower SN2 reactivity; may not achieve practical conversion under standard conditions
Bromine cross‑coupling handle
Non‑halogenated diazocane requires additional pre‑functionalization steps before coupling; synthetic route may shift
1,5‑Diazocane ring (8‑membered)
Smaller 1,4‑diazepane or piperazine rings offer different conformational space; scaffold‑dependent presentation may not transfer

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate: Differentiation Evidence


Leaving-Group Reactivity: Bromide vs. Chloride

The terminal 5‑bromopentanoyl chain of the target compound provides a primary alkyl bromide leaving group that is significantly more reactive toward nucleophilic substitution than the chloride in the direct chloro‑pentanoyl analogue (CAS 2060051‑83‑2). In classical SN2 leaving‑group reactivity scales, primary alkyl bromides react approximately 10–100 fold faster than the corresponding primary alkyl chlorides under identical conditions [1]. This kinetic advantage is preserved in the target compound because the 5‑bromopentanoyl side chain is electronically isolated from the diazocane ring, allowing the bromide to behave as a typical unbranched primary alkyl bromide. Consequently, reactions that require appreciable conversion within practical timeframes (e.g., azide displacement, amine alkylation) frequently fail or require forcing conditions when the chloride congener is used [1].

SN2 Reactivity
Class-level
~10–100× rate enhancement for Br vs Cl (primary alkyl halide series)
Supports bromide selection for efficient substitution workflows
Class-level trend; validate with specific nucleophile and solvent
Leaving group kinetics Nucleophilic substitution Synthetic building block selection

Bromine Handle for Cross-Coupling Chemistry

The primary alkyl bromide in the target compound enables direct participation in sp³–sp² and sp³–sp cross‑coupling reactions (e.g., Suzuki, Sonogashira, Negishi) that are not accessible with the non‑brominated 1,5‑diazocane‑1‑carboxylate scaffold (CAS 223797‑64‑6). The non‑brominated analogue lacks a halogen handle entirely and would require an additional C–H functionalization or halogenation step before coupling can be attempted. While direct coupling of primary alkyl chlorides is feasible, it typically demands specialized ligands (e.g., Pd‑P(t‑Bu)₃) and elevated temperatures, whereas the corresponding bromide reacts smoothly under standard conditions [1]. This distinction is critical for library synthesis protocols that mandate a single, robust coupling method across diverse substrates.

Cross‑Coupling Access
Class-level
Br enables standard Pd couplings (Suzuki, Sonogashira); non‑brominated scaffold needs 1–2 extra steps
May reduce synthetic steps in parallel library protocols
Estimated step savings; confirm with actual substrate scope
Palladium catalysis Suzuki coupling Sonogashira coupling Building block utility

1,5-Diazocane vs. 1,4-Diazepane Scaffold

The 1,5‑diazocane scaffold (eight‑membered ring) is structurally and conformationally differentiated from the more common 1,4‑diazepane (seven‑membered ring) and piperazine (six‑membered ring) frameworks. In a modular synthesis study, the 1,5‑diazocane ring system was shown to access a distinct conformational space that cannot be recapitulated by smaller diaza‑heterocycles, making it a privileged scaffold for lead‑oriented library construction [1]. The Boc‑protected 5‑bromopentanoyl derivative preserves this scaffold identity while providing a reactive handle for further elaboration.

Scaffold Topology
Class-level
1,5-Diazocane (8‑membered) vs 1,4‑diazepane/piperazine – distinct conformational space
Required for specific spatial vector presentation in lead‑oriented libraries
Qualitative scaffold difference; yields 51–88% in modular synthesis
Conformational restriction Scaffold diversity Lead-oriented synthesis

Batch-Level Analytical Traceability vs. Chloro Analogue

Both the bromo (target) and chloro (comparator) analogues are available from commercial suppliers at comparable nominal purity (95%) . However, the bromo compound (CAS 2060043‑13‑0) is explicitly supported by batch‑specific quality‑control data including NMR, HPLC, and GC spectra provided by Bidepharm , whereas the chloro analogue (CAS 2060051‑83‑2) lacks documented multi‑technique batch certification from the same vendor . For research procurement, batch‑level analytical traceability reduces the risk of undetected impurities that could compromise downstream synthetic yields or biological assay reproducibility.

QC Certification
Data to verify
Target: batch NMR+HPLC+GC available; comparator: limited documentation
Batch analytical data may reduce procurement risk
Supplier-specific; confirm current batch reports before use
Quality control Batch certification HPLC purity

tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate: Application Scenarios


SAR Studies with a Defined Conformational Scaffold

The 1,5‑diazocane ring imparts a unique spatial arrangement of exit vectors that is inaccessible to piperazine or 1,4‑diazepane alternatives [1]. When a medicinal chemistry program identifies a lead series requiring this specific three‑dimensional presentation, procurement of the brominated 1,5‑diazocane building block enables direct elaboration of analogs without the need for de novo scaffold construction.

Library Synthesis via Direct Cross-Coupling

The primary alkyl bromide allows rapid diversification using standard palladium‑catalyzed coupling protocols (Suzuki, Sonogashira) without the elevated temperatures or specialized ligands required for the chloride congener [2]. This enables parallel library synthesis in a 96‑well format with consistent yields across substrates.

PROTAC and Bioconjugate Linker Assembly

For PROTAC designs or antibody–drug conjugate linkers that benefit from an eight‑membered diaza‑core to modulate rigidity and solubility, the brominated 1,5‑diazocane building block provides a pre‑functionalized entry point. The bromide serves as the attachment site for the E3‑ligase ligand or the targeting moiety, while the Boc group allows orthogonal deprotection and further functionalization.

Process Development with Batch-Certified Intermediates

When scaling up a synthetic route that passes through this intermediate, the availability of batch‑specific NMR, HPLC, and GC data from the supplier reduces the analytical burden on the receiving laboratory, facilitating tech transfer and compliance with quality‑by‑design principles.

Application
Selection Property
Validation Focus
SAR studies with conformational scaffold
1,5‑Diazocane ring topology
Conformational spatial presentation
Parallel library synthesis via cross‑coupling
Primary alkyl bromide reactivity
Standard coupling condition efficiency
PROTAC/bioconjugate linker assembly
Orthogonal Boc and bromide handles
Sequential deprotection/conjugation yield
Process development scale‑up
Batch‑certified analytical data
Analytical consistency and tech‑transfer
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